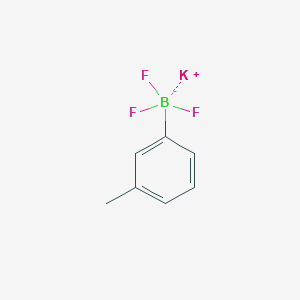

Potassium (3-methylphenyl)trifluoroborate

Description

Historical Context and Evolution of Organoboron Reagents in Organic Synthesis

The journey of organoboron chemistry began in the early 20th century, but it was the pioneering work of Herbert C. Brown in the 1950s and 1960s that truly unlocked its potential for organic synthesis. figshare.com His exploration of hydroboration reactions provided a remarkably versatile method for the anti-Markovnikov hydration of alkenes and alkynes, laying the foundation for the widespread use of organoboranes in synthetic chemistry. nih.gov

Initially, the primary organoboron reagents were triorganoboranes (R₃B), which, despite their utility, suffered from limitations such as air and moisture sensitivity, requiring them to be prepared and used in situ. nih.gov This spurred the development of more stable and user-friendly alternatives. Boronic acids (RB(OH)₂) and their corresponding boronate esters (RB(OR)₂) soon became the workhorses of organoboron chemistry, most notably for their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction has become one of the most powerful methods for the formation of carbon-carbon bonds. nih.gov

However, boronic acids can be difficult to purify, may have uncertain stoichiometry, and can be prone to decomposition via protodeboronation. chemicalbook.com These drawbacks led to the exploration of further derivatives, ultimately giving rise to the development of organotrifluoroborate salts.

Role of Potassium (3-methylphenyl)trifluoroborate within Contemporary Organoboron Chemistry

This compound, a specific example of an aryltrifluoroborate salt, plays a significant role in contemporary organoboron chemistry as a stable, crystalline, and easy-to-handle precursor for the 3-methylphenyl (or m-tolyl) group in various chemical transformations. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a nucleophilic partner to form biaryl compounds.

The methyl group on the phenyl ring provides a useful structural motif for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. The stability of this compound allows it to be stored for extended periods without significant degradation, a clear advantage over the corresponding boronic acid. nih.gov This stability also means it is compatible with a wider range of reaction conditions and functional groups that might be sensitive to the Lewis acidity or protic nature of boronic acids.

Below is a data table outlining some of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₇H₇BF₃K |

| Molecular Weight | 198.03 g/mol |

| Appearance | Solid |

| Melting Point | 243-248 °C |

| CAS Number | 850623-42-6 |

Data sourced from Sigma-Aldrich.

Scope and Significance of Trifluoroborate Salts in Modern Chemical Transformations

Potassium organotrifluoroborate salts ([RBF₃]K) have emerged as highly valuable reagents in modern organic synthesis due to their exceptional stability and versatility. nih.gov Unlike their boronic acid counterparts, organotrifluoroborates are generally crystalline, non-hygroscopic, and stable to both air and moisture, allowing for indefinite storage. nih.govnih.gov This enhanced stability is a result of the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond. nih.gov

The scope of trifluoroborate salts is extensive, encompassing a wide range of organic transformations. Their most prominent application is in Suzuki-Miyaura cross-coupling reactions, where they can effectively couple with aryl, heteroaryl, and vinyl halides and triflates. organic-chemistry.org Studies have shown that arylpotassium trifluoroborates are particularly efficient in these couplings, especially when conducted in the presence of water. figshare.comlookchem.com Beyond cross-coupling, organotrifluoroborates have been successfully employed in a variety of other reactions, including rhodium-catalyzed additions to aldehydes and conjugate additions to α,β-unsaturated systems. nih.gov

The significance of trifluoroborate salts lies in their ability to overcome many of the practical challenges associated with traditional organoboron reagents. Their ease of preparation and handling, coupled with their broad reactivity profile, has made them indispensable tools for synthetic chemists. nih.gov The functionalization of the organic moiety in organotrifluoroborates can be achieved while retaining the trifluoroborate group, opening up pathways to complex and unique boron-containing synthons. nih.gov

The following table summarizes the advantages of potassium organotrifluoroborates compared to boronic acids:

| Feature | Potassium Organotrifluoroborates | Boronic Acids |

| Stability | High (air and moisture stable) | Variable (prone to decomposition) |

| Handling | Easy (crystalline solids) | Often difficult to purify |

| Stoichiometry | Well-defined | Can be uncertain |

| Reactivity | Versatile in various cross-coupling and addition reactions | Primarily used in Suzuki-Miyaura reactions |

Properties

IUPAC Name |

potassium;trifluoro-(3-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3.K/c1-6-3-2-4-7(5-6)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGRQMARQLLUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635799 | |

| Record name | Potassium trifluoro(3-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-42-6 | |

| Record name | Potassium trifluoro(3-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium m-tolyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium 3 Methylphenyl Trifluoroborate and Analogues

General Preparative Routes for Organotrifluoroborate Salts

The preparation of organotrifluoroborate salts can be broadly categorized into several key approaches, starting from common organometallic reagents, boronic acids or esters, or through hydroboration of unsaturated systems. A final quenching step with potassium bifluoride (KHF₂) is typically employed to form the stable trifluoroborate salt.

Synthesis from Organometallic Reagents (Organolithium, Organomagnesium, Organocuprates)

A common and direct method for creating the carbon-boron bond necessary for trifluoroborate synthesis involves the reaction of highly nucleophilic organometallic reagents with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate.

Organolithium and Organomagnesium (Grignard) Reagents: Aryl and alkyl Grignard (R-MgX) or organolithium (R-Li) reagents are reacted with a trialkyl borate at low temperatures (e.g., -78 °C). pitt.edu This step forms a boronate ester intermediate. Subsequent treatment of this intermediate with aqueous potassium bifluoride (KHF₂) yields the desired potassium organotrifluoroborate. pitt.eduorganic-chemistry.org This pathway is effective for a wide range of alkyl, aryl, vinyl, allyl, and alkynyl substrates. pitt.edu For instance, 3-methylphenylmagnesium bromide could be reacted with triisopropyl borate, followed by KHF₂ quenching, to produce Potassium (3-methylphenyl)trifluoroborate.

Organocuprates: Organocuprates can also be used in a one-step synthesis of aliphatic potassium acyltrifluoroborates (KATs). organic-chemistry.org In this method, organolithium or organomagnesium reagents are transmetalated onto a copper(I) salt and then coupled with a specific reagent designed to form the KAT. organic-chemistry.org

| Organometallic Reagent | Boron Source | Quenching Agent | General Product | Reference |

|---|---|---|---|---|

| Grignard Reagents (R-MgX) | B(OR')₃ | KHF₂ | R-BF₃K | pitt.edu |

| Organolithium Reagents (R-Li) | B(OR')₃ | KHF₂ | R-BF₃K | pitt.eduorganic-chemistry.org |

| Organocuprates | KAT-forming reagent | - | Acyl-BF₃K | organic-chemistry.org |

Conversion from Boronic Acids or Esters

Perhaps the most direct and widely used method for preparing potassium organotrifluoroborates is the conversion of their corresponding boronic acids (RB(OH)₂) or boronic esters (RB(OR)₂). pitt.eduacs.org

This transformation is typically achieved by treating the boronic acid or ester with an excess of aqueous potassium bifluoride (KHF₂). chem-station.comacs.org The reaction is often rapid, proceeding at room temperature in a solvent like methanol (B129727) or methanol/water, leading to the precipitation of the crystalline trifluoroborate salt which can then be purified by recrystallization. pitt.educhem-station.com This method is highly efficient, with yields often exceeding 80%. chem-station.com For example, dissolving 3-methylphenylboronic acid in methanol and adding a saturated aqueous solution of KHF₂ would result in the formation of this compound. chem-station.com

Boronic esters, such as pinacol (B44631) esters, can also be converted to trifluoroborates. bristol.ac.uknih.gov An improved method involves the azeotropic removal of the pinacol byproduct with water under reduced pressure, which drives the reaction to completion and results in nearly quantitative yields of the pure trifluoroborate salt. bristol.ac.uk

Hydroboration-Based Approaches to Organoboranes

Hydroboration is a powerful reaction in organic synthesis for creating organoborane compounds from unsaturated substrates like alkenes and alkynes. numberanalytics.comlibretexts.org The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.org This process, pioneered by Herbert C. Brown, typically proceeds with high regio- and stereoselectivity, adding the boron atom to the less substituted carbon in an anti-Markovnikov fashion. numberanalytics.comorganic-chemistry.org

Common hydroborating agents include borane (B79455) itself (BH₃), often used as a complex with dimethyl sulfide (B99878) (BMS) or tetrahydrofuran (B95107) (THF), as well as sterically hindered dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) for enhanced selectivity. wikipedia.orgorganic-chemistry.org The resulting trialkylboranes or other organoborane intermediates can then be converted into potassium trifluoroborates. nih.gov This two-step sequence (hydroboration followed by conversion to the trifluoroborate) allows for the synthesis of a wide variety of primary alkyltrifluoroborates from terminal alkenes. nih.gov

Conversion of Organoborons to Trifluoroborate Salts via KHF₂ Quenching

The final step in many synthetic routes to potassium organotrifluoroborates is the conversion of an intermediate organoboron compound—such as a boronic acid, boronic ester, or organoborane—into the stable trifluoroborate salt. orgsyn.org This is almost universally accomplished by reacting the organoboron species with potassium bifluoride (KHF₂). orgsyn.orgacs.org

The standard procedure involves dissolving the organoboron precursor in a solvent like methanol and adding a saturated aqueous solution of KHF₂. chem-station.comorgsyn.org The reaction is an equilibrium process driven by the precipitation of the often poorly soluble potassium trifluoroborate salt from the reaction mixture. nih.gov The resulting crystalline solids are air- and moisture-stable and can be purified by simple recrystallization from solvents such as acetonitrile (B52724) or acetone/diethyl ether. pitt.edu This robust and high-yielding conversion makes KHF₂ an indispensable reagent in the synthesis of this class of compounds. organic-chemistry.orgacs.org

| Starting Material | Reagent | Typical Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Boronic Acids | Aqueous KHF₂ | Methanol | Often rapid precipitation of product | chem-station.com |

| Pinacol Boronic Esters | Aqueous KHF₂ | Methanol/Water | Azeotropic removal of pinacol improves yield | bristol.ac.uk |

| N-Methyliminodiacetyl (MIDA) Boronates | Aqueous KHF₂ | Methanol | Requires elevated temperatures (e.g., 70 °C) | acs.orgunimelb.edu.au |

| Organoboranes (from hydroboration) | Aqueous KHF₂ | - | Final step to isolate stable salt | nih.gov |

Advanced Synthetic Strategies

Beyond the classical routes, modern synthetic methods have been developed to access organoboron compounds from more diverse and readily available starting materials.

Decarboxylative Borylation Approaches

Decarboxylative borylation has emerged as a powerful strategy for synthesizing organoboron compounds from abundant carboxylic acids. researchgate.netnih.gov This approach involves replacing a carboxylic acid functional group with a boronate ester, which can then be converted to a trifluoroborate.

One method involves a nickel-catalyzed cross-coupling reaction that uses the same activation principle as amide bond formation. nih.govnih.gov Another strategy employs visible-light photoredox catalysis to convert aliphatic acid derivatives into alkyl boronates or tetrafluoroborates without the need for stoichiometric additives. organic-chemistry.org A copper-catalyzed process using photoinduced ligand-to-metal charge transfer (LMCT) can convert (hetero)aryl carboxylic acids into aryl radicals that are then trapped by a boron source. princeton.edu These methods provide access to complex boronic acids and their derivatives from cheap and plentiful starting materials. researchgate.net The resulting boronate esters can be readily transformed into the corresponding trifluoroborate salts upon treatment with KHF₂. nih.gov

Nucleophilic Substitution Routes to Halomethyltrifluoroborates

A versatile method for preparing a variety of functionalized organotrifluoroborates relies on the use of potassium halomethyltrifluoroborates as key intermediates. organic-chemistry.orgnih.gov This strategy involves a two-step process: the initial synthesis of a halomethyltrifluoroborate, followed by a nucleophilic substitution reaction where the halide is displaced.

The precursor, potassium bromo- or iodomethyltrifluoroborate, is prepared via the in situ reaction of n-butyllithium (n-BuLi) with a dihalomethane (such as dibromomethane (B42720) or diiodomethane) in the presence of a trialkyl borate. The resulting borate complex is then treated with potassium hydrogen fluoride (B91410) (KHF₂) to yield the stable halomethyltrifluoroborate salt. organic-chemistry.orgnih.gov

Once formed, these halomethyltrifluoroborates serve as electrophilic substrates for direct Sₙ2 displacement of the halide by a range of nucleophiles. nih.gov This approach avoids the need for a borate complex and expands the accessibility of diverse potassium organotrifluoroborates. organic-chemistry.org The reaction has been demonstrated with various nucleophiles, including alkoxides, alkyl- and aryllithiums, and Grignard reagents, to produce the corresponding functionalized trifluoroborates in good yields. nih.govorganic-chemistry.org

| Nucleophile Source | Resulting Functional Group | Product Type | Reference |

|---|---|---|---|

| Various Alkoxides (e.g., NaOMe, NaOPh) | -CH₂OR | Alkoxymethyltrifluoroborate | nih.gov |

| Alkyllithiums (e.g., n-BuLi) | -CH₂R | Alkyltrifluoroborate | organic-chemistry.org |

| Aryllithiums (e.g., PhLi) | -CH₂Ar | Benzyltrifluoroborate | organic-chemistry.org |

| Grignard Reagents (e.g., PhMgBr) | -CH₂R | Alkyl/Benzyltrifluoroborate | organic-chemistry.org |

| Lithium Arylthiolates (e.g., LiSPh) | -CH₂SAr | Arylthiomethyltrifluoroborate | organic-chemistry.org |

Preparation via (Trifluoromethyl)trimethylsilane

(Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a versatile and widely used reagent for introducing the trifluoromethyl (-CF₃) group into organic molecules. chemicalbook.com The -CF₃ group is of significant interest in the development of pharmaceuticals and agrochemicals as it can enhance properties such as metabolic stability and lipophilicity. chemicalbook.com TMSCF₃ functions as a nucleophilic source of the trifluoromethyl anion equivalent. researchgate.net

One of its primary applications is the trifluoromethylation of carbonyl compounds. For instance, reactions of enones with TMSCF₃ in the presence of a catalytic amount of cesium fluoride (CsF) produce α-trifluoromethyl silyl (B83357) ethers, which can be hydrolyzed to yield the corresponding trans-α-trifluoromethyl allylic alcohols in high yields. organic-chemistry.org This method provides a pathway to trifluoromethylated building blocks that could potentially be further elaborated into more complex structures. Although not a direct route to aryltrifluoroborates, this chemistry is complementary to methods that produce α-trifluoromethylated organoborons. nih.gov Additionally, copper-catalyzed oxidative trifluoromethylation of aryl boronic acids using TMSCF₃ has been developed, providing a method for the synthesis of aryl trifluoromethyl thioethers (ArSCF₃) and trifluoromethylated arenes (ArCF₃). researchgate.net

Specialized Synthesis of Ynone Trifluoroborates

Ynone trifluoroborates are valuable synthetic intermediates used in the formation of functionalized heteroaromatic compounds. nih.govacs.org Their synthesis has been achieved through two primary methodologies.

The first is a two-pot process that begins with propargylic alcohols. acs.org In this method, the propargylic alcohol is first converted to its corresponding trifluoroborate salt. This transformation is optimized by reacting the alcohol with a base like n-butyllithium, followed by quenching with a boronate ester source (e.g., triisopropyl borate) and subsequent treatment with KHF₂. The resulting propargyl alcohol trifluoroborate intermediate is then oxidized, for example using manganese dioxide, to smoothly yield the desired ynone trifluoroborate. acs.org This method is tolerant of a range of electron-rich, electron-neutral, and electron-poor aryl substituents, as well as some alkyl groups. whiterose.ac.uk

| Propargylic Alcohol Substituent (R) | Oxidant | Ynone Trifluoroborate Yield | Reference |

|---|---|---|---|

| Phenyl | MnO₂ | High Yield | acs.org |

| 4-Methoxyphenyl | MnO₂ | Good Yield | whiterose.ac.uk |

| 4-Chlorophenyl | MnO₂ | Good Yield | whiterose.ac.uk |

| 2-Thienyl | MnO₂ | Good Yield | whiterose.ac.uk |

| Cyclohexyl | MnO₂ | Good Yield | whiterose.ac.uk |

A second, alternative approach provides a straightforward, metal-free synthesis of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts. nih.govnih.gov This one-pot reaction proceeds rapidly at room temperature in the presence of a Lewis acid, typically boron trichloride, without the need for strict exclusion of air and moisture. researchgate.netnih.gov The alkynyltrifluoroborate is first converted to a more reactive dichloroborane species, which then reacts with the acyl chloride to form the ynone. youtube.com The method shows good functional group tolerance, with yields ranging from fair to excellent depending on the electronic nature of the substrates; starting materials with electron-donating groups generally react more readily. researchgate.netnih.gov

| Acyl Chloride | Alkynyltrifluoroborate | Lewis Acid | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | Good to Excellent | researchgate.net |

| 4-Methoxybenzoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | Excellent | nih.gov |

| 4-Nitrobenzoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | Modest | nih.gov |

| Hexanoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | Good | nih.gov |

| Benzoyl chloride | Potassium (hex-1-yn-1-yl)trifluoroborate | BCl₃ | Modest | nih.gov |

Mechanistic Investigations of Reactions Involving Potassium 3 Methylphenyl Trifluoroborate

Detailed Reaction Mechanisms in Cross-Coupling Chemistry

Potassium (3-methylphenyl)trifluoroborate, a member of the broader class of organotrifluoroborate salts, is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These salts are valued for their stability as crystalline solids that are easy to handle compared to their boronic acid counterparts. acs.orgresearchgate.net

Pathways in Palladium-Catalyzed Suzuki-Miyaura Reactions

The generally accepted mechanism for the Suzuki-Miyaura reaction follows a catalytic cycle involving a palladium catalyst. semanticscholar.org This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. semanticscholar.orgnih.gov

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition with an organic halide (Ar-X). This step forms a palladium(II) intermediate (Ar-Pd-X), where the palladium has inserted into the carbon-halide bond. semanticscholar.org

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex. For potassium organotrifluoroborates, this step is not direct. The trifluoroborate salt must first hydrolyze under the basic reaction conditions to release the corresponding boronic acid (3-methylphenyl)boronic acid or a related boronate species. nih.gov This active boron compound then engages in the transmetalation step, displacing the halide on the palladium to form a new diorganopalladium(II) complex (Ar-Pd-Ar'). semanticscholar.org

Reductive Elimination : In the final step, the diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (Ar and Ar') couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. semanticscholar.orgnih.gov

Analysis of Transmetalation Steps in Suzuki-Miyaura Coupling

The transmetalation step is the most debated and mechanistically complex phase of the Suzuki-Miyaura reaction. acs.orgnih.gov For organotrifluoroborates, which serve as precursors to the active boronic acid, two primary mechanistic pathways are considered for the subsequent transmetalation. acs.org

The Boronate Pathway (Path A) : In this pathway, the base reacts with the boronic acid (formed from the hydrolysis of the trifluoroborate) to generate a more nucleophilic tetracoordinate "ate" complex, or boronate. This activated boronate then attacks the palladium(II) halide complex (L)nPd(Ar)(X), transferring its organic group to the palladium center. acs.org

The Oxo-Palladium Pathway (Path B) : Alternatively, the base (often a hydroxide) can react with the palladium(II) halide complex to form a palladium(II) hydroxo complex, (L)nPd(Ar)(OH). This complex is more nucleophilic and reacts with the neutral boronic acid. acs.org

Kinetic studies suggest that the dominant pathway depends heavily on the specific reaction conditions. acs.orgnih.gov For reactions conducted with weak bases in aqueous solvent mixtures, evidence points toward the Oxo-Palladium pathway being faster and more favorable. acs.org The reaction of an isolated arylpalladium hydroxo complex with a neutral arylboronic acid occurs more rapidly than the reaction between an arylpalladium halide complex and the corresponding trihydroxyborate. acs.org

Further research using low-temperature NMR spectroscopy has successfully identified key pre-transmetalation intermediates containing Pd-O-B linkages. nih.gov These findings have established the existence of two distinct intermediates that can lead to the cross-coupled product: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. The pathway that dominates depends on the concentration of the phosphine (B1218219) ligand. nih.gov

Influence of Ligand and Base Systems on Reaction Kinetics and Efficiency

The choice of ligand and base is critical for the success and efficiency of the Suzuki-Miyaura reaction, directly influencing reaction kinetics and product yields.

Influence of Ligands: The ligands coordinated to the palladium center modulate its steric and electronic properties, which in turn affect the rates of the individual steps in the catalytic cycle. semanticscholar.org

Electron-rich and sterically hindered ligands , such as RuPhos, can promote the desired reaction pathway. For instance, in the cross-coupling of β-trifluoroborato amides, the use of RuPhos leads exclusively to the desired product by increasing the rate of reductive elimination relative to the competing β-hydride elimination side reaction. acs.org

In contrast, less bulky or different electronic character ligands can alter product distribution. In reactions with sterically hindered substrates like mesityl bromide, the RuPhos ligand gave almost entirely the desired Suzuki product, whereas SPhos and XPhos led to significant amounts of a competing Heck reaction product. organic-chemistry.org

Influence of Bases: The base plays a multifaceted role: it is required for the initial hydrolysis of the potassium trifluoroborate salt and is integral to the transmetalation step. nih.gov

The type and strength of the base can significantly impact reaction outcomes. For the coupling of potassium vinyltrifluoroborate, cesium carbonate (Cs2CO3) was found to be highly effective, while other bases gave less satisfactory results. organic-chemistry.org

In certain systems, phase transfer catalysts can be used to enhance reaction rates dramatically. Their inclusion can shift the dominant transmetalation mechanism from the oxo-palladium pathway to the boronate pathway, resulting in significant rate enhancements. nih.gov

The interplay between the catalyst, ligand, and base is crucial for optimizing the reaction, as demonstrated by studies on various substrates.

| Catalyst System | Base | Substrates | Outcome |

| PdCl2(dppf)·CH2Cl2 | t-BuNH2 | Alkenyltrifluoroborates & Aryl Halides | Moderate to excellent yields. chemrxiv.org |

| Pd(OAc)2 / RuPhos | K3PO4 | β-trifluoroborato amides & Aryl Chlorides | Exclusive formation of the desired product. acs.org |

| PdCl2 / PPh3 | Cs2CO3 | Vinyltrifluoroborate & 4-bromoanisole | 72% yield of desired product. organic-chemistry.org |

| PdCl2(dppf)·CH2Cl2 | Cs2CO3 | Vinyltrifluoroborate & 4-bromoanisole | 63% yield of desired product. organic-chemistry.org |

Mechanisms of Other Key Transformations

Beyond its central role in palladium-catalyzed cross-coupling, this compound and related organotrifluoroborates participate in other important chemical transformations.

Rhodium-Catalyzed Addition Mechanisms

Potassium alkyltrifluoroborates are effective nucleophiles in rhodium-catalyzed 1,2-additions to electrophiles like aldehydes and imines. winthrop.edunih.gov These reactions have been challenging for alkylboron compounds due to difficulties in transmetalation and competing β-hydride elimination. winthrop.edu

The proposed mechanism involves an initial transmetalation of the alkyl group from the boron to the rhodium catalyst. researchgate.net This organorhodium intermediate then undergoes a 1,2-addition to the carbonyl or imine group. A key feature of this transformation is that it proceeds with complete retention of stereochemistry when using chiral secondary and tertiary alkyltrifluoroborates. winthrop.eduresearchgate.net This indicates that the benzylic organorhodium intermediate is configurationally stable under the reaction conditions, even at elevated temperatures. researchgate.net

Oxidative Reactivity Mechanisms (e.g., with Peroxynitrite and Hydroperoxides)

While the carbon-boron bond in organotrifluoroborates is stable to many reagents, it is susceptible to cleavage by specific strong oxidants. acs.orgnih.gov This reactivity provides a pathway to synthesize phenols and alcohols.

Mechanism with Peroxynitrite: Arylboronic acids and their derivatives react rapidly with peroxynitrite (ONOO−). chemrxiv.org The reaction is significantly faster than oxidation by hydrogen peroxide. nih.gov The primary product of this reaction is the corresponding phenol (B47542), formed by the oxidative cleavage of the C–B bond. acs.orgnih.gov

The proposed mechanism involves more than a simple substitution. Evidence suggests the formation of a radical pair intermediate [ArB(OH)₂O•⁻···•NO₂]. acs.org This intermediate can then lead to the major phenolic product. However, a minor pathway allows for the caged radicals to react, resulting in the formation of nitrated byproducts (ArNO₂). acs.orgnih.gov The formation of these nitrated and other minor cyclic products is considered a diagnostic marker for the involvement of peroxynitrite, as they are not formed during oxidation by hydrogen peroxide. nih.govnih.gov

Mechanism with Hydroperoxides: Reagents like Oxone® (potassium peroxymonosulfate), a source of hydroperoxides, are also highly effective for the oxidation of organotrifluoroborates. nih.gov This method converts a wide variety of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates into their corresponding phenols or alcohols. The reaction is typically very fast, proceeding in minutes at room temperature, and results in excellent yields. For secondary alkyltrifluoroborates, the oxidation occurs with complete stereospecificity, indicating a concerted mechanism where the configuration of the carbon center is retained during the C-B bond cleavage and C-O bond formation. nih.gov

Radical Pathways in Boron Chemistry

Potassium organotrifluoroborates, including this compound, have emerged as versatile precursors for the generation of carbon-centered radicals under oxidative conditions. nih.govnih.gov These reactions often proceed via photoredox catalysis, where a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) process. This process oxidizes the trifluoroborate salt, leading to the formation of a carbon-centered radical, which can then participate in various bond-forming reactions. nih.govwinthrop.edu

The general mechanism involves the excitation of a photocatalyst (PC) to its excited state (PC*). The excited photocatalyst is a potent oxidant and can accept an electron from the organotrifluoroborate. This SET event generates the corresponding organic radical (R•) and the reduced form of the photocatalyst. The generated radical is a highly reactive intermediate that can be trapped in subsequent steps. nih.govresearchgate.net

One significant application of this pathway is in radical-radical coupling reactions. nih.govnih.gov For instance, benzylic radicals generated from potassium trifluoroborate salts can couple with persistent radicals, such as acyl azolium-derived ketyl radicals, in a process mediated by an organic photocatalyst. nih.gov This methodology provides a powerful tool for constructing complex molecular architectures. Light-dark experiments can help distinguish between a closed-cycle mechanism and a radical chain mechanism by analyzing product formation during periods of illumination. winthrop.edu

The versatility of this approach is demonstrated by the variety of transformations that can be initiated by the radical generation step. These include conjugate additions, transition metal dual catalysis, and multi-component reactions. nih.govresearchgate.net For example, an alkyl radical generated from a potassium alkyltrifluoroborate can be trapped by sulfur dioxide to form an alkylsulfonyl radical, which then undergoes further reactions to yield allylic sulfones. researchgate.net

| Reaction Type | Radical Generation Method | Subsequent Steps | Typical Products | Reference |

|---|---|---|---|---|

| Radical-Radical Coupling | Photoredox Catalysis (Organic Dye) | Coupling with a persistent radical (e.g., ketyl radical) | Tertiary alcohols / Substituted ketones | nih.govnih.gov |

| Alkylation of Hydrazones | Visible Light Photoredox Catalysis (Ir-based complex) | Addition of alkyl radical to C=N bond | α-Aryl amines / Hydrazines | winthrop.edu |

| Three-Component Sulfonylation | Visible Light Photoredox Catalysis | Radical trapping by SO₂, addition to allylic bromide | Allylic sulfones | researchgate.net |

| Minisci-type Reactions | Oxidation of corresponding boronic acid | Addition to electron-deficient heteroarenes | Alkylated/Arylated heteroarenes | nih.gov |

Regioselectivity and Stereospecificity in Reaction Mechanisms

The outcomes of coupling reactions involving organotrifluoroborates are often governed by principles of regioselectivity and stereospecificity, which determine the specific isomer of the product formed.

Regioselectivity refers to the preference for bond formation at one position over another. In reactions involving this compound, the substitution pattern of the coupling partner heavily influences the regiochemical outcome. For instance, in rhodium(III)-catalyzed C–H activation and annulation reactions with benzhydroxamates, the regioselectivity of the C–H activation is strongly directed by steric factors, with the less hindered C–H bond being more reactive. nih.gov Similarly, in the aroylation of potassium crotyltrifluoroborate, an interesting regioselectivity is observed depending on the electronic nature of the aroyl chloride. researchgate.net Electron-withdrawing groups favor the formation of the isomerized α,β-unsaturated product, whereas electron-donating groups lead to the α-adduct. researchgate.net

Stereospecificity is the formation of a specific stereoisomer of the product from a specific stereoisomer of the reactant. This is particularly relevant for reactions involving chiral or prochiral organotrifluoroborates. While this compound is achiral, the principles of stereospecificity are well-established for related compounds. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates and secondary organotrifluoroborates are known to be stereospecific, proceeding with retention of the stereochemistry of the starting material. researchgate.netnih.gov For example, the coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides occurs with complete retention of stereochemistry. nih.gov Similarly, nickel-catalyzed couplings of both (E)- and (Z)-isomers of alkenyltrifluoroborates proceed with retention of the olefin geometry. nih.gov This high fidelity is crucial for the synthesis of molecules with defined three-dimensional structures.

| Factor | Influence on Regioselectivity | Influence on Stereospecificity | Example Reaction | Reference |

|---|---|---|---|---|

| Steric Hindrance | Directs reaction to the less hindered position. | Can influence the approach of reagents, but the catalyst often dictates the outcome. | Rh(III)-catalyzed C-H activation | nih.gov |

| Electronic Effects | Electron-donating vs. electron-withdrawing groups on the coupling partner can favor different regioisomers. | Generally less direct impact than on regioselectivity. | Aroylation of potassium crotyltrifluoroborate | researchgate.net |

| Catalyst System | The choice of metal and ligand can influence which site reacts. | Crucial for ensuring retention or inversion of stereochemistry. | Pd-catalyzed Suzuki-Miyaura coupling | researchgate.netnih.gov |

| Protecting Groups | Can block reactive sites, forcing reaction at a different position. | Can coordinate to the metal center, stabilizing intermediates and ensuring stereochemical retention. | Coupling of 1-(benzyloxy)alkyltrifluoroborates | nih.gov |

Protodeboronation Considerations in Reaction Systems

Protodeboronation is a common and often undesirable side reaction in processes utilizing organoboron reagents, where a proton replaces the boron-containing functional group. wikipedia.org This reaction leads to the formation of an arene (in this case, toluene (B28343) from this compound) and reduces the yield of the desired coupled product. nih.gov

The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH. wikipedia.orgnih.gov For aryltrifluoroborates, the first step towards protodeboronation is hydrolysis to the corresponding arylboronic acid. ed.ac.ukacs.org The rate of this hydrolysis can vary significantly depending on the substrate and conditions. ed.ac.ukacs.org Once the boronic acid is formed, it can undergo protonolysis. Mechanistic studies have identified several pathways for the protodeboronation of arylboronic acids, including concerted ipso protonation/C-B cleavage and, for highly electron-deficient arenes, a pathway involving a transient aryl anion. nih.govnih.gov

Potassium organotrifluoroborates, such as this compound, are generally more stable and resistant to protodeboronation than their corresponding boronic acids. nih.gov This enhanced stability is a key advantage of using trifluoroborate salts in cross-coupling reactions. nih.govresearchgate.net The tetracoordinate nature of the boron atom in the [R-BF₃]⁻ anion makes it less susceptible to protonolysis. upenn.edu

However, under the aqueous basic conditions often employed in Suzuki-Miyaura coupling, the trifluoroborate salt can slowly hydrolyze to release the boronic acid in situ. ed.ac.ukacs.org This "slow release" mechanism can be beneficial, as it keeps the instantaneous concentration of the more reactive (and less stable) boronic acid low, thereby minimizing side reactions like protodeboronation and oxidative homocoupling. ed.ac.ukacs.org Nevertheless, careful optimization of reaction conditions is necessary to balance the rate of hydrolysis with the rate of the desired catalytic cycle. The choice of a nonprotic solvent in combination with a secondary or tertiary alcohol base has been shown to reduce undesired protodeboronation and improve the yield of the cross-coupled product. nih.gov

| Factor | Effect on Protodeboronation | Mechanistic Rationale | Reference |

|---|---|---|---|

| Boron Species | Rate: Boronic Acid > Trifluoroborate Salt | Trifluoroborates are more hydrolytically stable and the tetracoordinate boron is less electrophilic. | nih.gov |

| pH / Base | Complex relationship; can accelerate hydrolysis but also affect boronic acid speciation. | Base is required for hydrolysis but can also stabilize the boronate, which has a different reactivity profile. | nih.goved.ac.uknih.gov |

| Solvent System | Nonprotic solvents can suppress protodeboronation. | Reduces the availability of proton sources and can influence the rate of hydrolysis. | nih.gov |

| Substituents on Aryl Ring | Electron-withdrawing groups can increase the rate. | Stabilizes the partial negative charge on the ipso carbon during protonolysis. | nih.gov |

Applications of Potassium 3 Methylphenyl Trifluoroborate in Catalysis and Organic Synthesis

Cross-Coupling Applications

The utility of potassium (3-methylphenyl)trifluoroborate is most significantly highlighted in its participation in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the construction of biaryl and other coupled systems. The trifluoroborate salt serves as an effective nucleophilic partner, coupling with a wide array of electrophiles under palladium catalysis.

The palladium-catalyzed cross-coupling of potassium organotrifluoroborates with aryl electrophiles is a well-established method for the synthesis of biaryl compounds. organic-chemistry.org this compound, like other organotrifluoroborates, offers significant advantages over traditional organoboron reagents such as boronic acids. These advantages include enhanced stability to air and moisture, which simplifies handling and storage.

The reaction typically proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. Common catalyst systems include palladium(II) chloride with triphenylphosphine (B44618) in a mixed solvent system like THF/H₂O, using cesium carbonate as the base. organic-chemistry.orgnih.gov These conditions facilitate the coupling with a variety of aryl halides (iodides, bromides, and chlorides) and triflates, tolerating a wide range of functional groups on the aryl electrophile. organic-chemistry.orgresearchgate.net The use of potassium organotrifluoroborates often leads to high yields of the desired biaryl products. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Electrophiles

| Aryl Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodoanisole | PdCl₂(PPh₃)₂ | Cs₂CO₃ | THF/H₂O | 95 | nih.gov |

| 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 88 | organic-chemistry.org |

| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 75 | General Conditions |

| Phenyl triflate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 | General Conditions |

The scope of Suzuki-Miyaura coupling with this compound extends to the use of heteroaryl electrophiles, providing access to a diverse range of heteroaryl-aryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The coupling reactions with heteroaryl halides and triflates proceed efficiently under palladium catalysis, often utilizing similar conditions to those employed for aryl electrophiles. organic-chemistry.orgresearchgate.net

The reactions are compatible with a variety of heterocyclic systems, including pyridines, pyrimidines, thiophenes, and furans. The choice of catalyst and ligand can be crucial for achieving high yields, especially with electron-deficient or sterically hindered heteroaryl electrophiles. For instance, the use of catalysts like PdCl₂(dppf)·CH₂Cl₂ has been shown to be effective for these transformations. organic-chemistry.orgresearchgate.net

Table 2: Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Heteroaryl Electrophiles

| Heteroaryl Electrophile | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 85 | organic-chemistry.org |

| 3-Chlorothiophene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 78 | General Conditions |

| 5-Iodopyrimidine | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | General Conditions |

| 2-Triflyloxyquinoline | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 82 | General Conditions |

While the Suzuki-Miyaura coupling is most commonly used for the formation of C(sp²)-C(sp²) bonds, its application to the coupling of organoboron reagents with alkyl electrophiles (C(sp²)-C(sp³) bond formation) has been more challenging. However, significant progress has been made, particularly through the use of nickel catalysis. nih.gov Potassium organotrifluoroborates have been successfully employed in nickel-catalyzed cross-coupling reactions with alkyl bromides, iodides, and even chlorides. organic-chemistry.org

These reactions often require specific ligands and reaction conditions to overcome challenges such as β-hydride elimination. The use of potassium alkyltrifluoroborates in these couplings has been demonstrated to tolerate a variety of functional groups on both the nucleophilic and electrophilic partners. nih.gov Palladium-catalyzed C-H alkylation using potassium alkyltrifluoroborates has also been developed as an alternative strategy. nih.gov

Potassium alkenyltrifluoroborates are valuable reagents for the stereospecific synthesis of substituted alkenes and conjugated dienes. organic-chemistry.org The palladium-catalyzed Suzuki-Miyaura cross-coupling of these reagents with alkenyl halides proceeds with retention of the double bond geometry of both coupling partners. organic-chemistry.org This allows for the controlled synthesis of (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-conjugated dienes in good to excellent yields. organic-chemistry.org

Furthermore, nickel-catalyzed methods have been developed for the stereospecific cross-coupling of potassium alkenyltrifluoroborates with alkyl halides. organic-chemistry.orgnih.gov These reactions also proceed with retention of stereochemistry, providing a reliable route to highly substituted alkenes without isomerization. organic-chemistry.org The air- and moisture-stability of potassium alkenyltrifluoroborates makes them particularly attractive alternatives to other more sensitive organometallic reagents. nih.gov

This compound can also participate in palladium-catalyzed acylation reactions with acyl halides to form ketones. This transformation provides a direct method for the synthesis of aryl ketones. The reaction typically involves a palladium catalyst, such as PdCl₂(PPh₃)₄, and can be promoted by microwave irradiation to achieve rapid and efficient coupling. This direct acylation method is a valuable tool for introducing carbonyl functionality into aromatic systems.

Broader Synthetic Transformations

Beyond its extensive use in cross-coupling reactions, this compound and related organotrifluoroborates are versatile reagents in a broader range of synthetic transformations. Their stability allows them to be carried through various reaction steps before being utilized in a key bond-forming reaction. nih.gov

Potassium organotrifluoroborates can serve as precursors to other organoboron species in situ. Under aqueous basic conditions often employed in Suzuki-Miyaura reactions, they can hydrolyze to form the corresponding boronic acids. researchgate.net This "protected" nature of the trifluoroborate group allows for enhanced functional group tolerance in multistep syntheses. nih.gov

Furthermore, the development of methods for the synthesis of functionalized organotrifluoroborates, such as potassium acyltrifluoroborates (KATs), has expanded their utility. chemrxiv.orgnih.gov These reagents can undergo further transformations, highlighting the potential for late-stage functionalization of complex molecules. The unique reactivity of the trifluoroborate moiety continues to be explored, leading to the development of new synthetic methodologies.

Mannich and Diastereoselective Hydroamination Sequences

Based on available scientific literature, the direct application of this compound in Mannich reactions or diastereoselective hydroamination sequences is not prominently documented. These reactions typically involve different classes of nucleophiles and catalysts.

Copper-Mediated Carbon-Heteroatom Bond Formations

Potassium aryltrifluoroborates, including the (3-methylphenyl) derivative, are viable arylating agents in copper-mediated carbon-heteroatom bond formations, often referred to as Chan-Lam or Chan-Evans-Lam coupling reactions. mdma.chresearchgate.net These methods provide an alternative to palladium-catalyzed reactions for creating C–O and C–N bonds, which are crucial linkages in pharmaceuticals and natural products. researchgate.net

The process generally involves the reaction of an N-H or O-H containing substrate with the aryltrifluoroborate salt in the presence of a copper catalyst. mdma.ch While boronic acids are more commonly used, potassium aryltrifluoroborates can serve as effective partners. For instance, a "Batey-Modified Ullmann Condensation" describes the formation of a C(aryl)–O bond by reacting a phenol (B47542) with a potassium aryltrifluoroborate mediated by a copper species. mdma.ch

However, research has shown that potassium aryltrifluoroborates can sometimes exhibit lower reactivity compared to other organoboron reagents in these couplings. researchgate.net This has been attributed to their lower nucleophilicity and poor solubility in common organic solvents, which can slow the critical transmetalation step with the copper catalyst. researchgate.net Despite this, they remain a useful class of reagents for these transformations. The N-arylation of various nitrogen-containing heterocycles, such as imidazoles and pyrazoles, is a key application of this methodology. researchgate.net

Enantioselective Catalytic Processes (e.g., Organo-SOMO Catalysis)

This compound is an effective coupling partner in enantioselective catalytic processes, most notably in the field of Organo-SOMO (Singly Occupied Molecular Orbital) catalysis. researchgate.netrsc.org This strategy allows for the construction of chiral molecules through novel bond formations that are distinct from traditional two-electron pathways.

In a typical Organo-SOMO reaction, an aldehyde is condensed with a chiral secondary amine catalyst to form an enamine. researchgate.net This enamine is then oxidized by a single-electron oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), to generate a highly reactive radical cation existing within a chiral environment. researchgate.netrsc.org This SOMO-activated species can undergo direct coupling with a wide range of potassium organotrifluoroborate salts to form a new carbon-carbon bond with high levels of enantioselectivity. researchgate.net This method has been successfully applied to achieve the enantioselective α-vinylation and α-arylation of aldehydes. The reaction accommodates a broad scope of organotrifluoroborates, indicating the suitability of substrates like this compound. researchgate.net

| Parameter | Description |

| Catalysis Type | Organo-SOMO (Singly Occupied Molecular Orbital) Catalysis |

| Key Intermediate | Chiral enamine radical cation |

| Role of Borate (B1201080) | Nucleophilic radical trap / Coupling partner |

| Typical Oxidant | Ceric Ammonium Nitrate (CAN) |

| Outcome | Enantioselective C-C bond formation (e.g., α-arylation of aldehydes) |

Visible-Light-Induced Chemoselective Deboronative Alkynylation

Visible-light-induced photoredox catalysis has emerged as a powerful tool for mild and selective bond formations. One such transformation is deboronative alkynylation, which couples an organoboron reagent with an alkyne source. However, current research in this specific area focuses predominantly on the use of potassium alkyltrifluoroborates. researchgate.netnih.govorganic-chemistry.org

The established method involves a redox-neutral reaction between primary, secondary, or tertiary alkyltrifluoroborates and an alkynyl source, catalyzed by a ruthenium or iridium photocatalyst under blue light irradiation. researchgate.netorganic-chemistry.org This process generates an alkyl radical from the trifluoroborate, which then couples with the alkyne. organic-chemistry.org The literature available from the searches does not describe the successful application of this specific deboronative alkynylation reaction to aryltrifluoroborates like this compound.

Strategic Incorporation in Complex Molecular Architectures

The stability and predictable reactivity of this compound make it an excellent tool for the strategic construction of complex molecules, particularly in late-stage functionalization and the synthesis of heterocyclic systems.

Late-Stage Functionalization Strategies

Late-Stage Functionalization (LSF) is a powerful strategy in medicinal and process chemistry that involves introducing or modifying functional groups on a complex, pre-assembled molecular scaffold. nih.govnyu.edu Potassium organotrifluoroborates are exceptionally well-suited for LSF due to their remarkable stability. They are typically crystalline solids that are stable to air, moisture, and a wide range of reaction conditions, allowing them to be carried through multi-step syntheses intact. researchgate.net

The trifluoroborate group can be considered a stable "masked" form of a boronic acid. researchgate.net Its reactivity is unleashed under specific catalytic conditions, most commonly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the precise, late-stage installation of the 3-methylphenyl group onto a complex drug candidate or natural product core. This approach avoids the challenges of handling more reactive organometallic reagents and enables the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., Azaborines, Pyrazoles, Pyrimidines)

This compound is a key building block for synthesizing various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science. nih.govu-szeged.hunih.gov

Azaborines: A notable application is in the modular, transition-metal-free synthesis of 2,1-borazaronaphthalenes, a class of azaborines where a C=C bond in naphthalene (B1677914) is replaced by an isoelectronic B–N unit. upenn.edu This synthesis proceeds via the reaction of 2-aminostyrenes with potassium organotrifluoroborates, including aryl variants like this compound, to create the core azaborine structure. upenn.edu Furthermore, functionalized azaborines can themselves undergo subsequent Suzuki-Miyaura coupling with aryltrifluoroborates to build even greater molecular complexity. upenn.edu

Pyrazoles and other Azoles: The 3-methylphenyl group can be introduced onto pre-existing heterocyclic rings through N-arylation reactions. Copper-mediated Chan-Lam coupling provides a pathway to form C–N bonds between an aryltrifluoroborate and NH-containing heterocycles like pyrazoles and imidazoles. researchgate.net This allows for the direct attachment of the 3-methylphenyl group to a nitrogen atom within the heterocyclic ring, a common structural motif in biologically active compounds.

| Heterocycle | Synthetic Application of this compound | Reaction Type |

| Azaborines | Serves as the boron/aryl source to construct the core heterocyclic ring system. | Condensation with 2-aminostyrenes. |

| Pyrazoles | Used as an arylating agent to functionalize a pre-formed pyrazole (B372694) ring. | Copper-Mediated N-Arylation (Chan-Lam Coupling). |

| Pyrimidines | Can be used as a coupling partner to functionalize a pre-formed, halogenated pyrimidine (B1678525) ring. | Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura). |

Preparation of Functionalized Amides and Peptidomimetics

The synthesis of functionalized amides and peptidomimetics often relies on the formation of carbon-carbon bonds to introduce aryl groups. This compound serves as an excellent coupling partner in Suzuki-Miyaura reactions for the arylation of various substrates, leading to the formation of these complex structures.

One key strategy involves the use of potassium β-trifluoroborato amides as nucleophilic partners in cross-coupling reactions with aryl halides. This approach allows for the introduction of an aryl group, such as the 3-methylphenyl group from this compound, at the β-position of an amide. This methodology is particularly useful for creating β-arylated amides, which are important structural motifs in many biologically active molecules and peptidomimetics. The reaction typically proceeds in the presence of a palladium catalyst and a suitable base.

The scope of this reaction is broad, accommodating a variety of functional groups on both the trifluoroborato amide and the aryl halide partner. This tolerance is crucial for the synthesis of complex molecules where protecting group strategies might otherwise be necessary. For instance, enantioenriched potassium β-trifluoroboratoamides can be coupled with aryl chlorides with high stereochemical fidelity, providing access to chiral β-arylated amides.

Table 1: Suzuki-Miyaura Cross-Coupling of Potassium β-Trifluoroborato Amides with Aryl Chlorides

| Entry | Aryl Chloride | Potassium β-Trifluoroborato Amide | Product | Yield (%) |

| 1 | 4-Chloroanisole | Potassium (3-oxo-3-(phenylamino)propyl)trifluoroborate | N-phenyl-3-(p-tolyl)propanamide | 85 |

| 2 | 2-Chloropyridine | Potassium (3-(dimethylamino)-3-oxopropyl)trifluoroborate | 3-(2-pyridyl)-N,N-dimethylpropanamide | 78 |

| 3 | 1-Chloro-4-nitrobenzene | Potassium (3-morpholino-3-oxopropyl)trifluoroborate | 3-(4-nitrophenyl)-1-morpholinopropan-1-one | 92 |

| 4 | 3-Chlorobenzonitrile | Potassium (3-oxo-3-(piperidin-1-yl)propyl)trifluoroborate | 3-(3-cyanophenyl)-1-(piperidin-1-yl)propan-1-one | 88 |

This table presents representative examples of the Suzuki-Miyaura cross-coupling reaction to form functionalized amides.

Synthesis of Polyenes and Polyacetylenes

This compound is a valuable building block for the synthesis of conjugated systems like polyenes and polyacetylenes through iterative cross-coupling reactions. The 3-methylphenyl group can be incorporated into these unsaturated backbones, modifying their electronic and physical properties.

Synthesis of Polyenes:

A common strategy for the synthesis of polyenes involves the sequential Suzuki-Miyaura cross-coupling of vinyl halides with vinylboron species. This compound can be coupled with a suitable vinyl halide to introduce the tolyl group at a specific position in a growing polyene chain. Alternatively, it can be used to prepare a (3-methylphenyl)vinylboronate ester, which can then be used in subsequent coupling steps. This iterative approach allows for the controlled construction of polyenes with defined stereochemistry and substitution patterns. For example, coupling this compound with a dihalo-olefin can serve as an entry point to a symmetrically substituted diene, which can be further elaborated.

Synthesis of Polyacetylenes:

The synthesis of polyacetylenes can be achieved through the polymerization of substituted acetylene (B1199291) monomers. This compound can be utilized in the synthesis of the requisite (3-methylphenyl)acetylene monomer. A Sonogashira coupling reaction between this compound and a protected acetylene equivalent, such as (trimethylsilyl)acetylene, in the presence of a palladium and copper co-catalyst system, would yield 1-((trimethylsilyl)ethynyl)-3-methylbenzene. Subsequent deprotection of the silyl (B83357) group would afford (3-methylphenyl)acetylene. This monomer can then be subjected to polymerization conditions, often using a rhodium-based catalyst, to produce poly(3-methylphenyl)acetylene. The properties of the resulting polymer, such as its conductivity and solubility, are influenced by the 3-methylphenyl substituent.

Table 2: Representative Reactions in the Synthesis of Polyene and Polyacetylene Precursors

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product |

| Suzuki-Miyaura Coupling | This compound | (E)-1,2-dibromoethene | Pd(PPh₃)₄, K₂CO₃ | (E)-1,2-bis(3-methylphenyl)ethene |

| Sonogashira Coupling | This compound | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-methyl-3-((trimethylsilyl)ethynyl)benzene |

This table illustrates key bond-forming reactions for the synthesis of building blocks for polyenes and polyacetylenes using this compound.

Application in Natural Product Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in the total synthesis of natural products, and this compound can serve as a key reagent for introducing the 3-methylphenyl moiety into complex molecular architectures. Many natural products, particularly those with biaryl or substituted aromatic ring systems, are amenable to synthesis using this methodology.

A pertinent example lies in the synthesis of bioactive lignans, such as derivatives of magnolol (B1675913) and honokiol. These natural products possess a biphenyl (B1667301) core and exhibit a range of interesting biological activities. The construction of the central biphenyl scaffold is a critical step in their total synthesis. A Suzuki-Miyaura cross-coupling reaction can be employed to form this crucial bond.

In a hypothetical synthetic route towards a magnolol analogue, this compound could be coupled with a suitably functionalized aryl halide or triflate. For instance, coupling this compound with a protected 5-allyl-2-bromo-phenol derivative would yield a substituted biphenyl intermediate. Subsequent functional group manipulations and, if necessary, a second cross-coupling reaction would lead to the final natural product analogue. The stability and functional group tolerance of the potassium trifluoroborate salt are advantageous in multi-step synthetic sequences.

Table 3: Hypothetical Application in the Synthesis of a Bioactive Lignan (B3055560) Analogue

| Step | Reaction | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | This compound | 5-allyl-2-bromo-1-(methoxymethoxy)benzene | Pd(OAc)₂, SPhos, K₃PO₄ | 5-allyl-2-(3-methylphenyl)-1-(methoxymethoxy)benzene |

| 2 | Deprotection | 5-allyl-2-(3-methylphenyl)-1-(methoxymethoxy)benzene | - | HCl, MeOH | 5-allyl-2-(m-tolyl)phenol |

| 3 | Dimerization/Further Functionalization | 5-allyl-2-(m-tolyl)phenol | - | Oxidizing agent | Magnolol Analogue |

This table outlines a plausible synthetic sequence for a bioactive lignan analogue, highlighting the key role of this compound.

Advanced Spectroscopic and Structural Characterization of Trifluoroborate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural characterization of organotrifluoroborates, offering specific insights into the different nuclei within the molecule, such as ¹¹B, ¹⁹F, ¹H, and ¹³C. nih.gov

¹¹B NMR Studies of Boron Coordination Environment

Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, but ¹¹B is predominantly used due to its higher natural abundance (80.1%), larger gyromagnetic ratio, and smaller quadrupole moment, which results in sharper and more intense signals. blogspot.comhuji.ac.il The chemical shift of ¹¹B is highly sensitive to the electronic environment and coordination number of the boron atom, spanning a range of over 200 ppm. blogspot.comsdsu.edu

In potassium aryltrifluoroborates, the boron atom is tetrahedrally coordinated, which significantly shields the nucleus compared to its tricoordinate boronic acid precursor. This results in ¹¹B chemical shifts appearing in a distinct upfield region. For instance, the ¹¹B NMR spectrum of potassium 1-naphthyltrifluoroborate shows a signal at 4.06 ppm. orgsyn.org Due to the quadrupolar nature of the ¹¹B nucleus (spin I = 3/2), its signals are often broad. blogspot.com However, coupling to the three adjacent fluorine atoms can often be resolved, resulting in a quartet (1:3:3:1) signal, as dictated by the 2nI+1 rule where n=3 and I=1/2 for ¹⁹F. nih.gov Specialized pulse sequences can be employed to enhance resolution and more clearly observe these ¹¹B–¹⁹F coupling constants. nih.govresearchgate.net

Table 1: Representative ¹¹B NMR Data for Potassium Aryltrifluoroborates

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Potassium 1-naphthyltrifluoroborate | acetone-d⁶ | 4.06 |

| Potassium phenyltrifluoroborate | DMSO-d⁶ | 3.5 |

| Potassium 4-fluorophenyltrifluoroborate | DMSO-d⁶ | 3.2 |

| Potassium 4-methylphenyltrifluoroborate | DMSO-d⁶ | 3.6 |

Data sourced from multiple studies for comparison. nih.govorgsyn.org

¹⁹F NMR for Boron-Fluorine Interactions

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for studying organotrifluoroborates. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to high receptivity. wikipedia.org Furthermore, its chemical shifts are spread over a very wide range, minimizing the likelihood of signal overlap and providing high sensitivity to subtle changes in the electronic environment. thermofisher.comhuji.ac.il

For potassium organotrifluoroborates, the ¹⁹F NMR signals typically appear in a chemical shift range of -129 to -141 ppm. nih.govresearchgate.net The spectrum is characterized by a distinct 1:1:1:1 quartet. This pattern arises from the coupling of the three equivalent fluorine atoms to a single ¹¹B nucleus, which has a spin of I = 3/2. nih.gov The magnitude of the ¹⁹F-¹¹B coupling constant (JFB) can be influenced by the solvent, with protic solvents sometimes leading to smaller coupling constants than aprotic solvents. researchgate.net

Table 2: Representative ¹⁹F NMR Data for Potassium Aryltrifluoroborates in DMSO-d⁶

| Compound | Chemical Shift (δ) in ppm | ¹JFB Coupling Constant (Hz) |

|---|---|---|

| Potassium phenyltrifluoroborate | -137.9 | 69.4 |

| Potassium 4-methylphenyltrifluoroborate | -138.3 | 68.8 |

| Potassium 3-methylphenyltrifluoroborate | -138.2 | 69.1 |

| Potassium 4-methoxyphenyltrifluoroborate | -138.7 | 68.0 |

Data extracted from a comprehensive study on 28 potassium organotrifluoroborates. nih.gov

Elucidation of Molecular Structures via ¹H and ¹³C NMR

¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule. For potassium (3-methylphenyl)trifluoroborate, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl group protons. The aromatic signals would exhibit complex splitting patterns due to spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum is particularly notable for the signal corresponding to the carbon atom directly attached to the boron atom (C-B bond). This signal is often broadened due to the quadrupolar relaxation mechanism of the attached ¹¹B nucleus. nih.govresearchgate.net In the case of potassium 1-naphthyltrifluoroborate, this carbon signal is observed as a very broad resonance at approximately 147 ppm. orgsyn.org The other aromatic and methyl carbon signals appear at their expected chemical shifts. The observation of the C-B signal, though sometimes difficult, is crucial for confirming the structure. nih.govresearchgate.net

Table 3: Representative ¹³C NMR Data for the Aromatic Region of Potassium Aryltrifluoroborates in DMSO-d⁶

| Compound | C-B Signal (δ) in ppm | Other Aromatic Signals (δ) in ppm |

|---|---|---|

| Potassium phenyltrifluoroborate | Broad, not always reported | 134.3, 127.8, 126.9 |

| Potassium 4-methylphenyltrifluoroborate | Broad, not always reported | 134.4, 132.9, 128.5 |

| Potassium 3-methylphenyltrifluoroborate | Broad, not always reported | 135.1, 133.0, 127.5, 127.4 |

Data extracted from a comprehensive study on 28 potassium organotrifluoroborates. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are essential for identifying functional groups and characterizing the bonding within trifluoroborate salts. conicet.gov.arwikipedia.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The resulting spectrum provides a molecular fingerprint. In potassium aryltrifluoroborates, the FT-IR spectrum is dominated by strong absorptions corresponding to the B-F and C-B stretching vibrations, in addition to the characteristic vibrations of the aromatic ring.

Studies on analogous compounds like potassium 3-furoyltrifluoroborate show that the vibrational modes of the BF₃⁻ group are prominent in the spectrum. conicet.gov.arconicet.gov.ar The B-F stretching vibrations typically appear as a series of strong, broad bands in the 1100-900 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ range.

Table 4: General FT-IR Vibrational Assignments for Potassium Aryltrifluoroborates

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| B-F Asymmetric Stretch | 1100 - 950 | Strong, Broad |

| B-F Symmetric Stretch | 950 - 850 | Strong |

| C-B Stretch | 800 - 700 | Medium |

Frequency ranges are approximate and based on data from various organoboron and aryltrifluoroborate compounds. orgsyn.orgconicet.gov.arresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net Vibrations that involve a change in polarizability are Raman-active. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While aryltrifluoroborates are not perfectly symmetric, the two techniques often highlight different vibrational modes.

In the Raman spectra of trifluoroborate salts, the symmetric B-F stretching mode often gives rise to a strong and sharp signal. conicet.gov.arconicet.gov.ar Aromatic ring vibrations, particularly the "ring-breathing" mode, are also typically strong in Raman spectra. This technique is valuable for studying the low-frequency lattice vibrations in the solid state. researchgate.net The analysis of potassium 3-furoyltrifluoroborate by FT-Raman spectroscopy, combined with theoretical calculations, has allowed for a complete assignment of its 39 normal vibrational modes. conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of aryltrifluoroborates are characterized by UV-Vis spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* transitions associated with the benzene (B151609) ring.

While specific experimental UV-Vis absorption maxima for this compound are not available in the reviewed literature, the spectra of closely related aryltrifluoroborate salts are generally characterized by absorptions in the UV region. The position and intensity of these absorption bands are influenced by the electronic nature of the substituents on the aromatic ring.

Table 1: Representative UV-Vis Spectral Data for Aryltrifluoroborate Systems

| Feature | Description |

|---|---|

| Typical Absorption Region | Ultraviolet (approx. 200-300 nm) |

| Electronic Transitions | Primarily π → π* transitions of the aromatic ring. |

| Influencing Factors | Substituents on the phenyl ring can shift the absorption maxima (λmax) and alter the molar absorptivity (ε). |

Note: This table represents general characteristics for the class of aryltrifluoroborate compounds, as specific data for the 3-methylphenyl derivative is not publicly documented.

X-ray Crystallography and Solid-State Studies

Single-crystal X-ray diffraction studies on the broader class of aryltrifluoroborate potassium salts reveal consistent structural motifs. The boron atom in the trifluoroborate anion typically adopts a distorted tetrahedral geometry, bonded to three fluorine atoms and one carbon atom from the 3-methylphenyl group.

Although the specific crystallographic data for this compound is not detailed in the available literature, analysis of analogous compounds provides expected values for key geometric parameters. The B-C bond length is a critical parameter, reflecting the strength of the connection between the boronate group and the aromatic ring. The B-F bond lengths can vary slightly depending on their involvement in coordinating the potassium cation.

Table 2: Typical Crystallographic Parameters for Aryltrifluoroborate Anions

| Parameter | Typical Value Range | Description |

|---|---|---|

| B-C Bond Length | ~1.59 - 1.61 Å | The distance between the boron atom and the ipso-carbon of the phenyl ring. |

| B-F Bond Length | ~1.39 - 1.44 Å | The distance between the boron and fluorine atoms. |

| C-B-F Bond Angle | ~112 - 114° | The angle formed by the aromatic carbon, boron, and a fluorine atom. |

| F-B-F Bond Angle | ~105 - 107° | The angle between two fluorine atoms and the central boron atom. |

Note: These values are representative of the aryltrifluoroborate class of compounds. Specific refined data for the 3-methylphenyl derivative is not available in the searched literature.

A defining characteristic of aryltrifluoroborate potassium salts in the solid state is their propensity to form layered structures. These arrangements are driven by the amphiphilic-like nature of the salt, where the ionic [BF3K] components and the organic aryl components segregate into distinct domains.

In these crystal lattices, the potassium cations and the trifluoroborate groups engage in strong ionic interactions, forming parallel salt-type slabs or layers. The organic fragments—in this case, the 3-methylphenyl groups—point outwards from these ionic layers. The final crystal architecture is significantly influenced by weaker supramolecular interactions between these organic parts of adjacent layers. These interactions can include π-stacking between the aromatic rings and other weak forces. The specific arrangement, whether it's a single or double-sheet structure, is dictated by the mutual arrangement of the potassium cations and the nature of the aromatic ring's substituent.

Table 3: Supramolecular Interactions in Aryltrifluoroborate Crystals

| Interaction Type | Description |

|---|---|

| Ionic Interactions | Strong electrostatic forces between K+ cations and the BF3- groups, forming the core of the layers. |

| π-Stacking | Non-covalent interactions between the electron clouds of adjacent 3-methylphenyl rings. |

Theoretical and Computational Studies on Potassium 3 Methylphenyl Trifluoroborate Derivatives

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of organoboron compounds, including aryltrifluoroborates. These methods provide detailed insights into the molecule's behavior at the atomic level.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For the (3-methylphenyl)trifluoroborate anion, DFT calculations would typically be employed to predict key structural parameters.

The electronic structure of the molecule dictates its reactivity and physical properties. Analysis of the electronic structure provides information on how electrons are distributed within the molecule.

Table 1: Representative Optimized Geometric Parameters for an Aryltrifluoroborate Anion

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| B-C | 1.62 | - | - |

| B-F1 | 1.41 | - | - |

| B-F2 | 1.41 | - | - |

| B-F3 | 1.42 | - | - |

| C-B-F1 | - | 108.5 | - |

| F1-B-F2 | - | 109.8 | - |

| C-C-C-C (ring) | - | - | ~0 |

Note: This data is illustrative and based on general findings for similar aryltrifluoroborate structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For a substituted phenyltrifluoroborate, the HOMO is typically localized on the phenyl ring, indicating it is the primary site for electrophilic attack. The LUMO is often distributed over the boron atom and the phenyl ring. The presence of a methyl group, an electron-donating group, on the phenyl ring would be expected to raise the HOMO energy level, making the molecule more susceptible to oxidation.

Table 2: Representative Frontier Molecular Orbital Energies for an Aryltrifluoroborate Anion